Meranzin hydrate
Overview
Description
Meranzin hydrate is a member of coumarins.
Meranzin hydrate is a natural product found in Phebalium canaliculatum, Murraya exotica, and other organisms with data available.
Scientific Research Applications
Biological Importance and Pharmacological Activities
Meranzin hydrate demonstrates significant biological potential against various human health complications. It is present in plants like Fructus aurantii, Triphasia trifolia, Cnidium monnieri, and Murraya exotica, exhibiting anti-depressant, anti-fibrotic, anti-proliferative, anti-atherosclerosis, and anti-bacterial activities. Its effectiveness on neuroinflammation, intestinal motility, and various enzymes has been noted. The pharmacokinetic parameters for meranzin hydrate have also been studied, with chromatography techniques playing a key role in its analysis (Patel & Patel, 2022).
Effects on Intestinal Motility
Meranzin hydrate can induce similar effects to Fructus Aurantii on intestinal motility, mediated by stimulation of H1 histamine receptors. It has been shown to promote intestinal transit and gastric emptying in rats, both in healthy and cisplatin model rats (Huang et al., 2010).
Pharmacokinetics in Functional Dyspepsia
A study focused on the pharmacokinetics of meranzin hydrate in patients with functional dyspepsia. It was found that meranzin hydrate accelerated gastric emptying and intestinal transit in rats, with pharmacokinetic profiles suggesting rapid absorption and distribution (Qiu et al., 2011).
Metabolism by Cytochrome P450 Enzymes
Meranzin hydrate is metabolized by cytochrome P450s (CYPs), showing inhibition of enzyme activities of CYP1A2 and CYP2C19. It's both a substrate and an inhibitor for these enzymes, indicating potential for drug-drug interactions (Huang et al., 2014).
Reverse Pharmacognosy and Biological Properties
Reverse pharmacognosy was used to identify biological targets for meranzin hydrate, finding it modulates COX1, COX2, and PPARgamma. This approach demonstrated the potential of meranzin hydrate in modulating biological targets (Do et al., 2007).
properties
IUPAC Name |
8-(2,3-dihydroxy-3-methylbutyl)-7-methoxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGUASRIGLRPAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408023 | |
Record name | 2H-1-Benzopyran-2-one, 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Meranzin hydrate | |
CAS RN |
5673-37-0 | |
Record name | 2H-1-Benzopyran-2-one, 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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